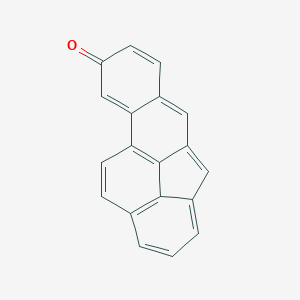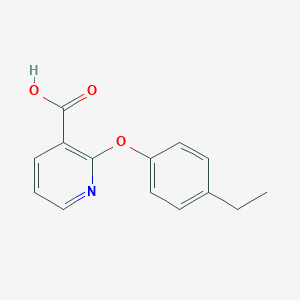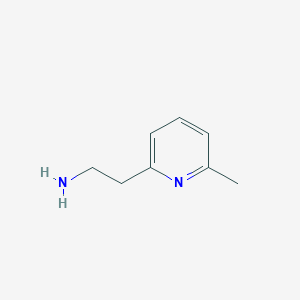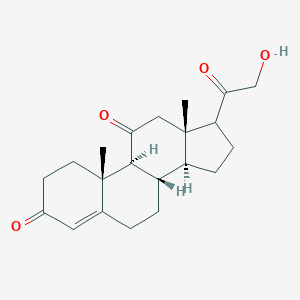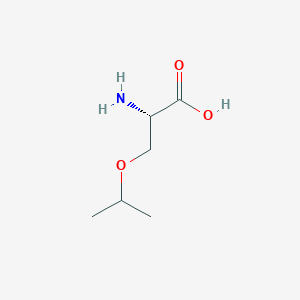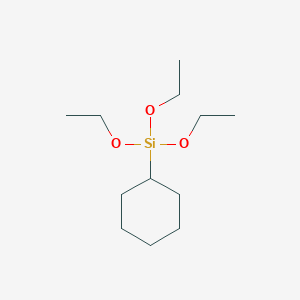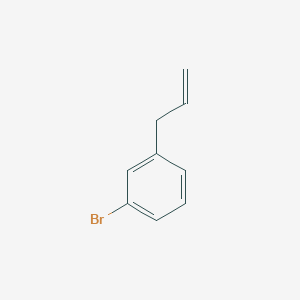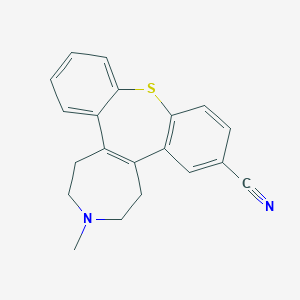
Citatepine
概要
説明
シタテピンは、ドーパミン受容体拮抗薬として知られるテトラサイクリック化合物です。 ドーパミン作動薬誘発行動刺激を弱める能力があるため、統合失調症の治療における可能性が検討されています 。 この化合物は、抗ヒスタミン作用、抗セロトニン作用、抗コリン作用、およびアドレナリン作動薬拮抗作用も示しています .
科学的研究の応用
Chemistry: As a model compound for studying tetracyclic structures and their reactivity.
Biology: Investigated for its effects on dopamine receptors and related behavioral studies in animal models.
Industry: Potential use in the development of new pharmaceuticals targeting dopamine receptors.
Safety and Hazards
準備方法
シタテピンの合成には、コアとなるテトラサイクリック構造の形成から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。
ジベンゾチエピンコアの形成: これは、適切な前駆体の環化によってジベンゾチエピン環系を形成します。
アゼピン環の導入: アゼピン環は、一連の環化反応によって導入されます。
シタテピンの工業生産方法では、これらの合成経路を最適化して、高収率と高純度を確保し、大規模生産に対応する可能性があります。
化学反応の分析
シタテピンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、チエピン環の硫黄原子で起こり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はニトリル基を標的にし、これを第一級アミンに変換します。
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求電子剤(ハロゲンなど)があります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究での応用
化学: テトラサイクリック構造とその反応性を研究するためのモデル化合物として。
生物学: 動物モデルにおけるドーパミン受容体への影響と関連する行動研究が調査されています.
作用機序
シタテピンは、主にドーパミン受容体の拮抗作用によって効果を発揮します。 ストリアタムのドーパミン受容体よりも海馬のドーパミン受容体に優先的に作用します 。この選択的な作用は、ドーパミン作動薬誘発刺激の減弱など、行動効果に寄与すると考えられています。 さらに、シタテピンの抗ヒスタミン作用、抗セロトニン作用、抗コリン作用、およびアドレナリン作動薬拮抗作用は、その全体的な薬理学的特性に貢献しています .
6. 類似の化合物との比較
シタテピンは、次のような他のドーパミン受容体拮抗薬と比較できます。
ハロペリドール: 強いドーパミン受容体拮抗作用を持つよく知られた抗精神病薬ですが、顕著な錐体外路系副作用があります。
クロザピン: セロトニン受容体拮抗作用など、より幅広い受容体プロファイルを持つ別の抗精神病薬であり、錐体外路系副作用のリスクが低くなっています。
リスペリドン: ドーパミン受容体とセロトニン受容体の両方の拮抗作用を持つ新しい抗精神病薬であり、有効性と副作用のバランスが取れています。
類似化合物との比較
Citatepine can be compared to other dopamine receptor antagonists, such as:
Haloperidol: A well-known antipsychotic with strong dopamine receptor antagonism but significant extrapyramidal side effects.
Clozapine: Another antipsychotic with a broader receptor profile, including serotonin receptor antagonism, and a lower risk of extrapyramidal side effects.
Risperidone: A newer antipsychotic with both dopamine and serotonin receptor antagonism, offering a balance between efficacy and side effects.
This compound’s uniqueness lies in its preferential action on hippocampal dopamine receptors and its combination of multiple receptor antagonistic effects .
特性
IUPAC Name |
18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBTZJDOBMDLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215812 | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65509-66-2 | |
| Record name | Citatepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITATEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Citatepine interact with its target and what are the downstream effects?
A1: this compound primarily interacts with dopamine receptors in the brain, specifically showing a preference for those located in the hippocampus compared to the striatum [, ]. This interaction leads to the blockade of dopamine receptors, particularly the D2 subtype, which is a key mechanism of action for antipsychotic drugs []. By blocking D2 receptors, this compound is hypothesized to modulate dopaminergic neurotransmission, potentially alleviating symptoms associated with psychosis [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While specific details regarding this compound's SAR are not provided in the given research, it is categorized as a tetracyclic compound [, ]. This structural class suggests similarities to other known antipsychotics like Clozapine. The research highlights that this compound was selected for further investigation due to its potent antidopaminergic activity and preferential binding to hippocampal DA receptors over those in the striatum []. This selectivity profile suggests that structural modifications within the tetracyclic framework can influence its pharmacological activity and receptor subtype selectivity. Further research exploring modifications to this compound's structure could elucidate the key pharmacophores responsible for its activity and potentially lead to the development of new analogs with improved efficacy and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


